Verongamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of verongamine involves several steps, starting with the bromination of tyrosine derivatives. The key steps include:
Bromination: Introduction of bromine atoms to the tyrosine derivative.
Coupling Reactions: Formation of the bromotyrosine core structure.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned steps, optimized for yield and purity. This would likely include:
Batch Processing: For controlled reaction conditions.
Continuous Flow Synthesis: For higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Verongamine undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Typically organic solvents like dichloromethane or ethanol.
Major Products: The major products formed from these reactions include various bromotyrosine derivatives, each with unique biological activities.
Scientific Research Applications
Verongamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying bromotyrosine derivatives.
Biology: Investigated for its role in marine sponge metabolism and defense mechanisms.
Industry: Potential applications in developing new pharmaceuticals and bioactive compounds.
Mechanism of Action
Verongamine exerts its effects primarily through its action as a histamine H3 antagonist . This involves:
Binding to Histamine H3 Receptors: Blocking the action of histamine, which can modulate various physiological responses.
Molecular Targets: Histamine H3 receptors in the central nervous system and peripheral tissues.
Pathways Involved: Inhibition of histamine-mediated signaling pathways, leading to reduced allergic and inflammatory responses.
Comparison with Similar Compounds
Verongamine is unique among bromotyrosine derivatives due to its specific structure and biological activity. Similar compounds include:
Bastadins: Another group of bromotyrosine derivatives with different biological activities.
Hemibastadins: Known for their antifouling properties and enzyme inhibitory activities.
Uniqueness:
Specificity: this compound’s action as a histamine H3 antagonist is more specific compared to other bromotyrosine derivatives.
Biological Activity: It has shown significant potential in modulating histamine-mediated responses, making it a promising candidate for therapeutic applications.
Properties
CAS No. |
150036-88-7 |
---|---|
Molecular Formula |
C15H17BrN4O3 |
Molecular Weight |
381.22 g/mol |
IUPAC Name |
(2E)-3-(3-bromo-4-methoxyphenyl)-2-hydroxyimino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H17BrN4O3/c1-23-14-3-2-10(6-12(14)16)7-13(20-22)15(21)18-5-4-11-8-17-9-19-11/h2-3,6,8-9,22H,4-5,7H2,1H3,(H,17,19)(H,18,21)/b20-13+ |
InChI Key |
MFMMJKGZEGTTSV-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=N\O)/C(=O)NCCC2=CN=CN2)Br |
SMILES |
COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=NO)C(=O)NCCC2=CN=CN2)Br |
Synonyms |
verongamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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